molecular formula C9H12BrNO B8312270 3-(3-Bromopropoxy)-aniline CAS No. 79668-77-2

3-(3-Bromopropoxy)-aniline

Cat. No. B8312270
Key on ui cas rn: 79668-77-2
M. Wt: 230.10 g/mol
InChI Key: ACYSDCATMPECGG-UHFFFAOYSA-N
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Patent
US04863942

Procedure details

A solution of 1.5 ml of oxalic acid monomethyl ester chloride in 10 ml of methylene chloride is added dropwise in the course of 10 minutes to a solution of 3.5 g of 3-(3-bromopropoxy)-aniline and 1.3 ml of pyridine in 40 ml of methylene chloride. After stirring for 2 hours at room temperature the mixture is poured onto water and extracted with methylene chloride. The combined extracts are concentrated by evaporation and the residue is chromatographed with methylene chloride/ethyl acetate (10:1) over silica gel. The eluate is concentrated by evaporation and the residue is crystallised from ether/hexane. N-[3-(3-bromopropoxy)-phenyl]-oxamic acid methyl ester having a melting point of 90°-91° is obtained.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl-].[CH3:2][O:3][C:4](=[O:8])[C:5]([OH:7])=O.[Br:9][CH2:10][CH2:11][CH2:12][O:13][C:14]1[CH:15]=[C:16]([CH:18]=[CH:19][CH:20]=1)[NH2:17].N1C=CC=CC=1>C(Cl)Cl>[CH3:2][O:3][C:4](=[O:8])[C:5]([NH:17][C:16]1[CH:18]=[CH:19][CH:20]=[C:14]([O:13][CH2:12][CH2:11][CH2:10][Br:9])[CH:15]=1)=[O:7] |f:0.1|

Inputs

Step One
Name
Quantity
1.5 mL
Type
reactant
Smiles
[Cl-].COC(C(=O)O)=O
Name
Quantity
3.5 g
Type
reactant
Smiles
BrCCCOC=1C=C(N)C=CC1
Name
Quantity
1.3 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 2 hours at room temperature the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is poured onto water
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
The combined extracts are concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed with methylene chloride/ethyl acetate (10:1) over silica gel
CONCENTRATION
Type
CONCENTRATION
Details
The eluate is concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
the residue is crystallised from ether/hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(C(=O)NC1=CC(=CC=C1)OCCCBr)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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